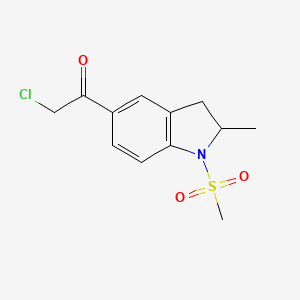

2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-8-5-10-6-9(12(15)7-13)3-4-11(10)14(8)18(2,16)17/h3-4,6,8H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQKAOPPPSIZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401144392 | |

| Record name | 2-Chloro-1-[2,3-dihydro-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852388-73-9 | |

| Record name | 2-Chloro-1-[2,3-dihydro-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[2,3-dihydro-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Chlorination: The final step involves the chlorination of the ethanone moiety using thionyl chloride or another chlorinating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding alcohols or amines.

Condensation Reactions: The ethanone moiety can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Condensation: Hydrazines or hydroxylamines, acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while oxidation with hydrogen peroxide would yield a sulfone.

Scientific Research Applications

2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and methanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or disruption of protein-protein interactions. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Functional Group Impact on Properties

| Substituent | Effect on Solubility | Effect on Reactivity | Biological Relevance |

|---|---|---|---|

| Methanesulfonyl (-SO₂CH₃) | Increases polarity | Enhances electrophilicity of COCH₂Cl | May improve binding to sulfhydryl enzymes |

| Methyl (-CH₃) | Slightly lipophilic | Reduces ring strain in dihydroindole | Improves metabolic stability |

| Thiazole | Variable | Introduces hydrogen-bonding sites | Potential kinase inhibition |

Key Findings

Methanesulfonyl Group : Critical for modulating electrophilicity and solubility. Its absence in analogs like CAS 1353501-02-6 results in simpler reactivity profiles .

Methyl Substitution : The 2-methyl group in the target compound stabilizes the dihydroindole conformation, reducing oxidation susceptibility compared to unsubstituted analogs .

Chloroethanone Moiety: A versatile electrophilic site for nucleophilic substitutions, shared with compounds like 5a () and antifungal indol-3-yl derivatives ().

Biological Activity

2-Chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one is a synthetic compound with notable biological activities, including potential antimicrobial and anticancer properties. Its unique structure, which includes a chloro group and a methanesulfonyl moiety, positions it as an interesting candidate for drug discovery and development.

- Molecular Formula : C₁₂H₁₄ClNO₃S

- Molecular Weight : 287.77 g/mol

- CAS Number : 852388-73-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The chloro and methanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or disruption of protein-protein interactions. Additionally, the indole moiety is known to engage with various receptors and enzymes, modulating their activity and resulting in significant biological effects .

Antimicrobial Activity

Research has indicated that compounds related to 2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one exhibit antimicrobial properties. For instance, studies have shown that similar indole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cell survival and death. The presence of the methanesulfonyl group enhances its reactivity towards biological targets, potentially increasing its efficacy against cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Indole derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values suggesting potent activity. |

| Study 3 | Mechanism Exploration | Identified interactions with specific protein targets leading to inhibition of key metabolic pathways in cancer cells. |

Q & A

Q. What regulatory considerations apply to preclinical studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.